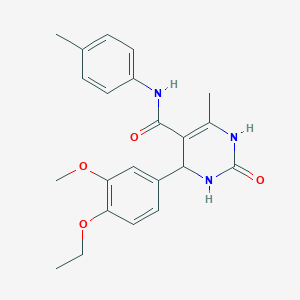
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.
The molecular structure of the compound can be described as follows:
- Molecular Formula : C25H28N2O5
- Molecular Weight : 420.50 g/mol
- Physical State : Solid at room temperature
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various tetrahydropyrimidine derivatives, including our compound of interest. The antibacterial efficacy was evaluated against several bacterial strains using the agar well diffusion method and minimal inhibitory concentration (MIC) assessments.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 128 |
The compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating its potential as a lead compound for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, the compound also demonstrated antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The MIC values were found to be in the range of 32–128 µg/mL, suggesting moderate antifungal potency .
The biological activity of tetrahydropyrimidines is often attributed to their ability to inhibit key enzymes involved in microbial metabolism. For instance:
- Inhibition of DNA gyrase : This enzyme is crucial for bacterial DNA replication and transcription. Compounds similar to our target have shown promising results in inhibiting DNA gyrase activity.
- Membrane disruption : Some studies indicate that these compounds can disrupt microbial cell membranes, leading to cell lysis and death.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of tetrahydropyrimidine derivatives for their antimicrobial properties. The results indicated that compounds with specific substitutions on the aromatic ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of ethoxy and methoxy groups was particularly beneficial in improving solubility and bioactivity .
- Comparative Analysis : In a comparative study involving various substituted tetrahydropyrimidines, our compound showed superior activity against Staphylococcus aureus compared to other derivatives. This suggests that the specific substitution pattern plays a critical role in determining biological efficacy .
Propriétés
IUPAC Name |
4-(4-ethoxy-3-methoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-5-29-17-11-8-15(12-18(17)28-4)20-19(14(3)23-22(27)25-20)21(26)24-16-9-6-13(2)7-10-16/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRACOSVUFWXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














